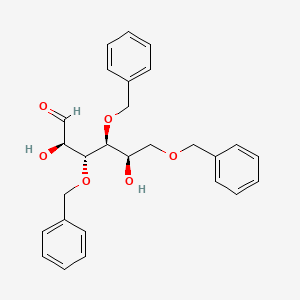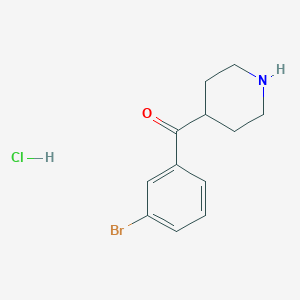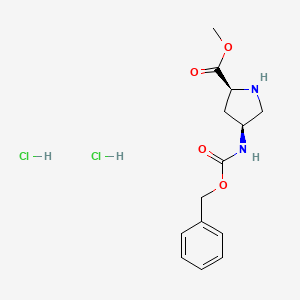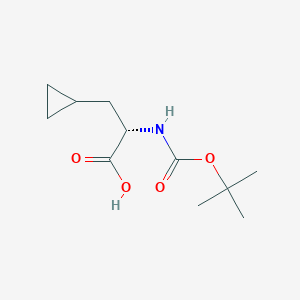
(3β)-Allopregnanolone 3-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3β)-Allopregnanolone 3-β-D-Glucuronide is a steroidal compound derived from allopregnanolone, a neurosteroid that modulates the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This compound is of significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-Allopregnanolone 3-β-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to allopregnanolone. Chemical glucuronidation, on the other hand, can be performed using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3β)-Allopregnanolone 3-β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3β)-Allopregnanolone 3-β-D-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of steroidal glucuronides.
Biology: Investigated for its role in modulating GABAergic neurotransmission and its effects on neuronal activity.
Medicine: Explored for its potential therapeutic applications in treating conditions such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (3β)-Allopregnanolone 3-β-D-Glucuronide involves its interaction with GABA-A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is thought to underlie its potential therapeutic effects in neurological and psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopregnanolone: The parent compound, which also modulates GABA-A receptors but lacks the glucuronide moiety.
Pregnanolone: Another neurosteroid with similar effects on GABAergic neurotransmission.
Tetrahydrodeoxycorticosterone (THDOC): A neurosteroid that also modulates GABA-A receptors.
Uniqueness
(3β)-Allopregnanolone 3-β-D-Glucuronide is unique due to its glucuronide moiety, which enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, allopregnanolone. This modification may result in different therapeutic profiles and applications.
Eigenschaften
CAS-Nummer |
31300-87-5 |
|---|---|
Molekularformel |
C₂₇H₄₂O₈ |
Molekulargewicht |
494.62 |
Synonyme |
(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
